molecular formula C12H14N2O2 B1346249 ethyl 3-(1H-benzimidazol-2-yl)propanoate CAS No. 6315-23-7

ethyl 3-(1H-benzimidazol-2-yl)propanoate

Cat. No. B1346249
Key on ui cas rn: 6315-23-7
M. Wt: 218.25 g/mol
InChI Key: JPJXAIMBLLYVCO-UHFFFAOYSA-N
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Patent
US07786139B2

Procedure details

To a stirred solution of benzene-1,2-diamine (20.0 g, 0.19 mol, 1.0 eq.) in dioxane (500 mL) at room temperature, was added succinic anhydride (22.2 g, 0.22 mol, 1.2 eq.), and the reaction mixture was heated to 80° C. and stirred at that temperature for 16 hours. The resulting precipitate was filtered and washed with dioxane (100 mL), water (100 mL) and diethyl ether (100 mL) to give a white solid. The solid was suspended in ethanol (400 mL), and concentrated sulfuric acid (10 mL) was added at room temperature. The reaction mixture was heated to reflux and stirred at that temperature for 20 hours. The reaction was then cooled to room temperature and concentrated in vacuo. Water (100 mL) was added, and the mixture was adjusted to pH 7 with 1 M aqueous NaOH solution. The aqueous layer was extracted into ethyl acetate (3×100 mL), and the combined organic extracts were dried over magnesium sulfate and concentrated in vacuo to give 6a as a pale-orange oil (15.6 g, 46%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
22.2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three
Name
Yield
46%

Identifiers

REACTION_CXSMILES
[C:1]1([NH2:8])[C:2]([NH2:7])=[CH:3][CH:4]=[CH:5][CH:6]=1.[C:9]1(=O)OC(=O)C[CH2:10]1.S(=O)(=O)(O)[OH:17].O1[CH2:26][CH2:25][O:24][CH2:23][CH2:22]1>C(O)C>[NH:7]1[C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=2[N:8]=[C:9]1[CH2:10][CH2:22][C:23]([O:24][CH2:25][CH3:26])=[O:17]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C=1(C(=CC=CC1)N)N
Name
Quantity
22.2 g
Type
reactant
Smiles
C1(CCC(=O)O1)=O
Name
Quantity
500 mL
Type
reactant
Smiles
O1CCOCC1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred at that temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
WASH
Type
WASH
Details
washed with dioxane (100 mL), water (100 mL) and diethyl ether (100 mL)
CUSTOM
Type
CUSTOM
Details
to give a white solid
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
STIRRING
Type
STIRRING
Details
stirred at that temperature for 20 hours
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
Water (100 mL) was added
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted into ethyl acetate (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts were dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
N1C(=NC2=C1C=CC=C2)CCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 15.6 g
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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